N-(3-fluoro-4-methylphenyl)-2-(pyridin-3-yl)acetamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-2-(pyridin-3-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorine atom, a methyl group on the phenyl ring, and a pyridine ring attached to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-(pyridin-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methylphenylamine and 3-pyridinecarboxylic acid.
Amide Bond Formation: The two starting materials undergo a condensation reaction to form the amide bond. This reaction is usually facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-(pyridin-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-(pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and the pyridine ring can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-(pyridin-3-yl)acetamide
- N-(3-bromo-4-methylphenyl)-2-(pyridin-3-yl)acetamide
- N-(3-fluoro-4-ethylphenyl)-2-(pyridin-3-yl)acetamide
Uniqueness
N-(3-fluoro-4-methylphenyl)-2-(pyridin-3-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the fluorine atom and the pyridine ring provides distinct properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C14H13FN2O |
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Molecular Weight |
244.26 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-pyridin-3-ylacetamide |
InChI |
InChI=1S/C14H13FN2O/c1-10-4-5-12(8-13(10)15)17-14(18)7-11-3-2-6-16-9-11/h2-6,8-9H,7H2,1H3,(H,17,18) |
InChI Key |
QHBQQPADMZKEKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CN=CC=C2)F |
Origin of Product |
United States |
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